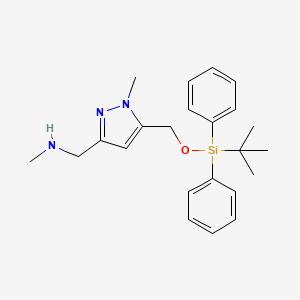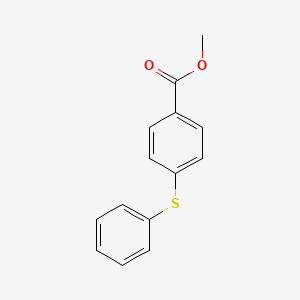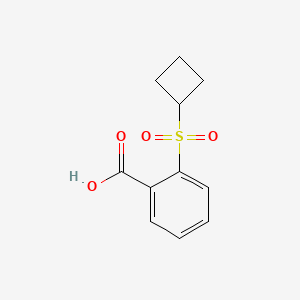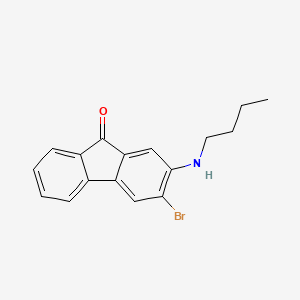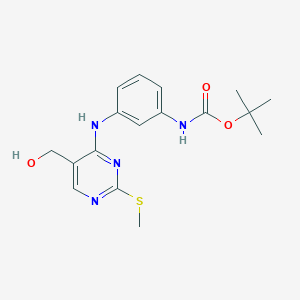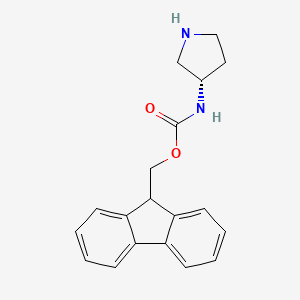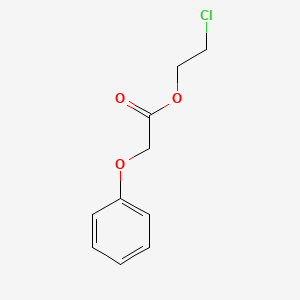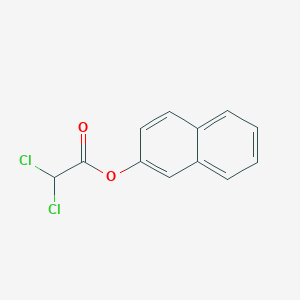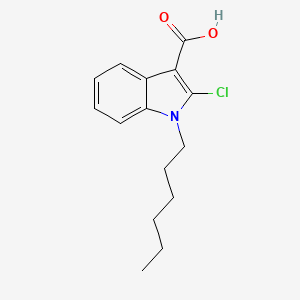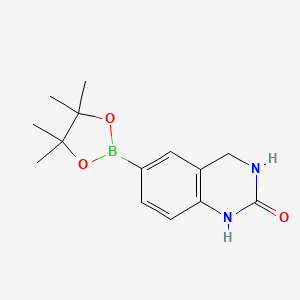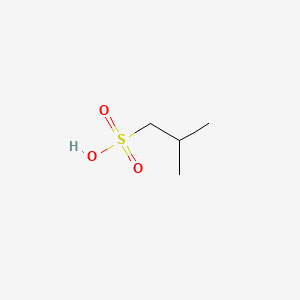
2-methylpropane-1-sulfonic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpropane-1-sulfonic acid is an organic compound with the molecular formula C4H10O3S. It is a sulfonic acid derivative of isobutane and is known for its strong acidic properties. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylpropane-1-sulfonic acid can be synthesized through several methods. One common method involves the sulfonation of isobutylene with sulfuric acid. The reaction typically occurs at low temperatures to prevent side reactions and to ensure high yield. Another method involves the reaction of isobutylene with oleum, followed by hydrolysis to obtain the sulfonic acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes to ensure consistent quality and high throughput. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
2-Methylpropane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding sulfonates.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted isobutylene compounds .
Scientific Research Applications
2-Methylpropane-1-sulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methylpropane-1-sulfonic acid involves its strong acidic nature, which allows it to act as a proton donor in various chemical reactions. This property makes it effective in catalyzing reactions and modifying other molecules. The sulfonic acid group interacts with molecular targets through ionic and hydrogen bonding, influencing the reactivity and stability of the compounds it interacts with .
Comparison with Similar Compounds
Similar Compounds
2-Acrylamido-2-methyl-1-propanesulfonic acid: This compound is similar in structure but contains an acrylamide group, making it useful in polymer synthesis and biomedical applications.
Methanesulfonic acid: A simpler sulfonic acid, it is used as a catalyst and in electroplating.
Ethanesulfonic acid: Another sulfonic acid derivative, it is used in organic synthesis and as a buffering agent.
Uniqueness
2-Methylpropane-1-sulfonic acid is unique due to its branched structure, which provides distinct reactivity and solubility properties compared to linear sulfonic acids. This makes it particularly useful in applications requiring specific molecular interactions and stability .
Properties
IUPAC Name |
2-methylpropane-1-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3S/c1-4(2)3-8(5,6)7/h4H,3H2,1-2H3,(H,5,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOZPUORKCHONH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90867523 |
Source


|
| Record name | 2-Methylpropane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90867523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
